Tert-butyl 2-chloro-3-cyclohexylprop-2-enoate
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Overview
Description
Tert-butyl 2-chloro-3-cyclohexylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloro substituent, and a cyclohexyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-3-cyclohexylprop-2-enoate typically involves the esterification of 2-chloro-3-cyclohexylprop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-3-cyclohexylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of tert-butyl 2-hydroxy-3-cyclohexylprop-2-enoate or tert-butyl 2-amino-3-cyclohexylprop-2-enoate.
Reduction: Formation of tert-butyl 2-chloro-3-cyclohexylpropan-2-ol.
Oxidation: Formation of 2-chloro-3-cyclohexylprop-2-enoic acid.
Scientific Research Applications
Tert-butyl 2-chloro-3-cyclohexylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-3-cyclohexylprop-2-enoate involves its interaction with various molecular targets and pathways. The chloro substituent can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate the compound’s biological activity and its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloro-3-phenylprop-2-enoate: Similar structure with a phenyl group instead of a cyclohexyl group.
Tert-butyl 2-chloro-3-methylprop-2-enoate: Similar structure with a methyl group instead of a cyclohexyl group.
Tert-butyl 2-chloro-3-ethylprop-2-enoate: Similar structure with an ethyl group instead of a cyclohexyl group.
Uniqueness
Tert-butyl 2-chloro-3-cyclohexylprop-2-enoate is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties to the molecule
Properties
CAS No. |
66406-44-8 |
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Molecular Formula |
C13H21ClO2 |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
tert-butyl 2-chloro-3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C13H21ClO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
FJVGHYXIDFUMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=CC1CCCCC1)Cl |
Origin of Product |
United States |
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